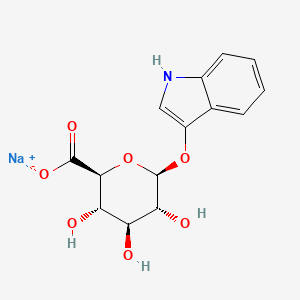
3-Indolyl B-D-glucuronide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Indolyl B-D-glucuronide sodium salt is a sodium salt form of 3-Indolyl B-D-glucuronide . It is a chemical compound widely used in the biomedical industry for research purposes . It is utilized as a substrate in enzymatic assays to study glucuronidation reactions and drug metabolism .
Molecular Structure Analysis
The molecular formula of this compound is C14H14NNaO7 . The average mass is 331.253 Da .Chemical Reactions Analysis
This compound is a chromogenic substrate for β-glucuronidase (GUS) gene detection . When it reacts with the GUS enzyme, it generates a blue color at the end of the reaction .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in water at 10mg/ml . It is light sensitive and incompatible with oxidizing agents and heat .科学的研究の応用
Congenital Pseudohypoaldosteronism Research : A study on a newborn with poor drinking, vomiting, and weight loss found increased levels of urinary aldosterone-18-glucuronide. The study indicated the role of indomethacin, a compound related to indolyl compounds, in inhibiting prostaglandins with saluretic activity, suggesting its involvement in the pathogenesis of salt wasting in pseudohypoaldosteronism (Rampini et al., 1978).
Diagnostic Applications in Microbiology : A new medium using 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt (a compound similar to 3-Indolyl B-D-glucuronide sodium salt) for Escherichia coli demonstrated increased isolation rates in urine samples. This study highlights the utility of indolyl compounds in diagnostic microbiology (Kodaka et al., 1995).
Analgesic and Anti-Inflammatory Activities : Research on bis(indolyl)methanes, related to indolyl compounds, showed significant analgesic and anti-inflammatory activity without ulcerogenic activity, suggesting potential therapeutic applications (Sujatha et al., 2009).
Kinetic Investigation in Capillary Chromatography : A study on Indol-3-ylcarbinol (I3C), an intermediate product of indolyl compound hydrolysis, developed a micellar electrokinetic capillary chromatography method for qualitative and quantitative determination of indolyl oligomers. This has implications for understanding the transformation kinetics of such compounds (Agerbirk et al., 1996).
Antileishmanial Agents : Indolylquinoline derivatives were found to be cytotoxic to Leishmania donovani promastigotes and amastigotes in vitro and effective in treating murine visceral leishmaniasis. This highlights the potential of indolyl derivatives as antileishmanial agents (Chakrabarti et al., 1999).
Rapid Bacterial Detection : A paper test strip based on β-glucuronidase activity using 5-bromo-4-chloro-3-indolyl-β-d-glucuronide sodium salt for detecting Escherichia coli in clinical settings demonstrates the potential of indolyl compounds in rapid, sensitive bacterial detection (Hossain et al., 2012).
Glucuronoyl Esterases Assays : Research on glucuronoyl esterases used methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides for qualitative and quantitative assay. This work contributes to understanding enzyme activity relevant to plant cell wall degradation (Fraňová et al., 2016).
作用機序
Target of Action
The primary target of 3-Indolyl B-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Mode of Action
This compound interacts with its target, β-glucuronidase, as a substrate . The compound is utilized in enzymatic assays to study glucuronidation reactions and drug metabolism . The interaction of the compound with β-glucuronidase results in the hydrolysis of the compound, leading to various physiological reactions .
Biochemical Pathways
The interaction of this compound with β-glucuronidase affects the glucuronidation pathway . This pathway is essential for the metabolism of various substances in the body. The compound serves as a catalyst in the identification and analysis of drugs metabolized via glucuronidation .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability.
Result of Action
The action of this compound results in the production of a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change is often used for the detection of the GUS gene in bacterial colonies and in histochemical applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light-sensitive , and its stability can be affected by exposure to light. Therefore, it is recommended to protect the compound from light and humidity . Furthermore, the compound’s solubility in water suggests that its action and efficacy may be influenced by the aqueous environment in which it is used .
特性
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHJKGNQBSGOE-CYRSAHDMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NNaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)
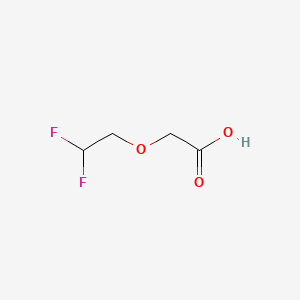
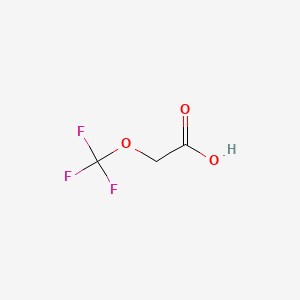
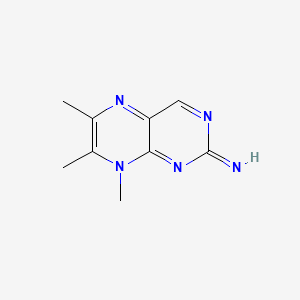
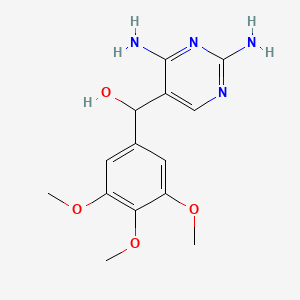
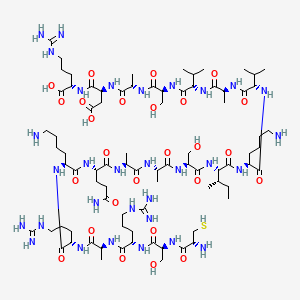

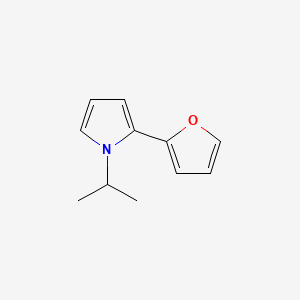

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)